molecular formula C14H16ClFN2O2 B12095005 methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

Cat. No.: B12095005
M. Wt: 298.74 g/mol
InChI Key: QAQYINXRKGVKHW-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride apart is its specific substitution pattern and the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16ClFN2O2

Molecular Weight

298.74 g/mol

IUPAC Name

methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride

InChI

InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H

InChI Key

QAQYINXRKGVKHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl

Origin of Product

United States

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